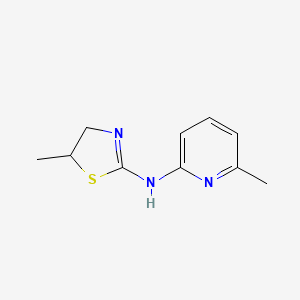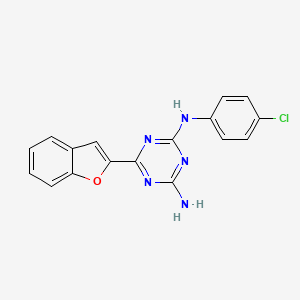![molecular formula C22H20N2O7 B11190134 Ethyl 2-{bis[(2-methoxyphenyl)carbonyl]amino}-1,3-oxazole-4-carboxylate](/img/structure/B11190134.png)
Ethyl 2-{bis[(2-methoxyphenyl)carbonyl]amino}-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes an oxazole ring, methoxybenzoyl groups, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of Methoxybenzoyl Groups: This step involves the acylation of the oxazole ring with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The methoxybenzoyl groups can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENE SULFONAMIDE CARBAMATE: This compound has a similar structure but includes a sulfonamide group and a chloro substituent.
METHYL N-4-[2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL]BENZENESULFONYL CARBAMATE: Another similar compound with a sulfonyl carbamate group.
Uniqueness
ETHYL 2-[N-(2-METHOXYBENZOYL)2-METHOXYBENZAMIDO]-1,3-OXAZOLE-4-CARBOXYLATE is unique due to its combination of an oxazole ring and methoxybenzoyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H20N2O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 2-[bis(2-methoxybenzoyl)amino]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C22H20N2O7/c1-4-30-21(27)16-13-31-22(23-16)24(19(25)14-9-5-7-11-17(14)28-2)20(26)15-10-6-8-12-18(15)29-3/h5-13H,4H2,1-3H3 |
InChI Key |
RBWHEQOXCOPJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)N(C(=O)C2=CC=CC=C2OC)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11190051.png)
![N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11190058.png)
![2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11190068.png)

![2-(1-{[4-(diphenylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide](/img/structure/B11190075.png)
![N-{2-methyl-1-[(3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide](/img/structure/B11190080.png)
![6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B11190094.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11190102.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11190111.png)
![7-phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11190122.png)
![9-(4-ethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11190133.png)
![3-[(4-fluorophenyl)amino]-6-(furan-2-yl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11190136.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B11190138.png)
